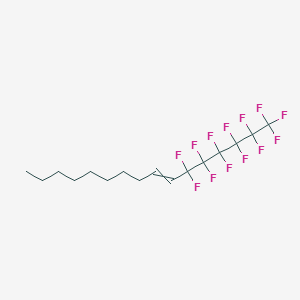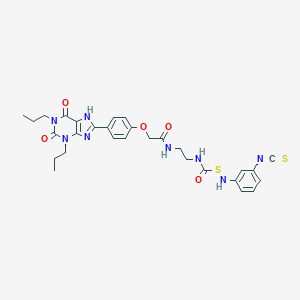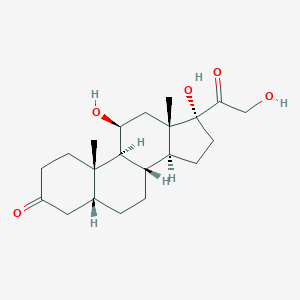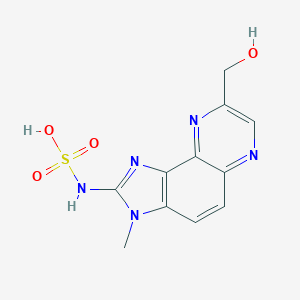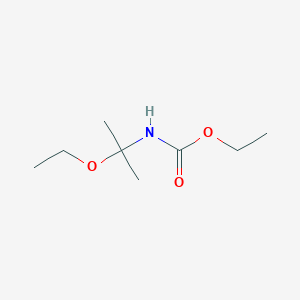
Ethyl N-(2-ethoxypropan-2-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-ethoxypropan-2-YL)carbamate, also known as AChE inhibitor, is a chemical compound that has been widely studied for its potential use in scientific research.
作用机制
Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibits Ethyl N-(2-ethoxypropan-2-YL)carbamate by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. This increase in acetylcholine can have various effects on the nervous system, including improved cognitive function and muscle relaxation.
生化和生理效应
The biochemical and physiological effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate depend on the dose and duration of exposure. In general, Ethyl N-(2-ethoxypropan-2-YL)carbamate has been shown to improve cognitive function, increase muscle relaxation, and decrease heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of using Ethyl N-(2-ethoxypropan-2-YL)carbamate in lab experiments is its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate without affecting other enzymes. This allows for more precise studies of the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition. However, one limitation is that Ethyl N-(2-ethoxypropan-2-YL)carbamate can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Ethyl N-(2-ethoxypropan-2-YL)carbamate. One direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a muscle relaxant in anesthesia. Additionally, further studies can be conducted to determine the optimal dose and duration of exposure for Ethyl N-(2-ethoxypropan-2-YL)carbamate in different experimental settings.
Conclusion:
Ethyl N-(2-ethoxypropan-2-YL)carbamate is a chemical compound that has been widely studied for its potential use in scientific research. Its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate makes it a valuable tool for studying the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition on the nervous system. However, its toxicity at high doses can limit its use in certain experiments. Future research directions include studying its effects on neurological disorders and investigating its potential as a muscle relaxant in anesthesia.
合成方法
Ethyl N-(2-ethoxypropan-2-YL)carbamate can be synthesized by reacting 2-ethoxypropanol with ethyl chloroformate in the presence of sodium hydroxide. This reaction results in the formation of Ethyl N-(2-ethoxypropan-2-YL)carbamate, which can be purified by recrystallization.
科学研究应用
Ethyl N-(2-ethoxypropan-2-YL)carbamate has been widely used in scientific research as an acetylcholinesterase (Ethyl N-(2-ethoxypropan-2-YL)carbamate) inhibitor. Ethyl N-(2-ethoxypropan-2-YL)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of Ethyl N-(2-ethoxypropan-2-YL)carbamate can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
属性
CAS 编号 |
112700-87-5 |
|---|---|
产品名称 |
Ethyl N-(2-ethoxypropan-2-YL)carbamate |
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
ethyl N-(2-ethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-11-7(10)9-8(3,4)12-6-2/h5-6H2,1-4H3,(H,9,10) |
InChI 键 |
CDIRZQNKJDVVMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C)(C)OCC |
规范 SMILES |
CCOC(=O)NC(C)(C)OCC |
同义词 |
Carbamic acid, (1-ethoxy-1-methylethyl)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



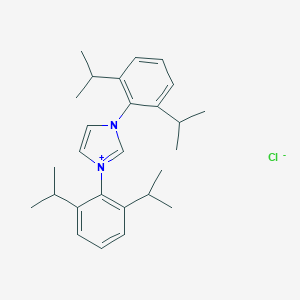
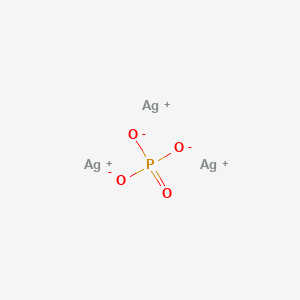
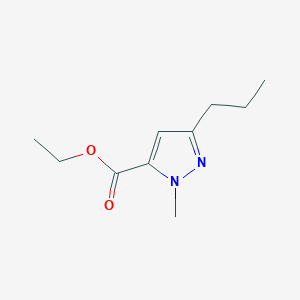
![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
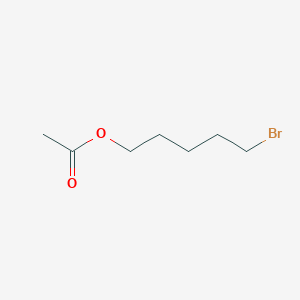
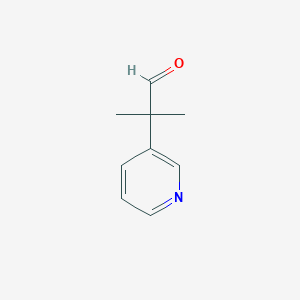
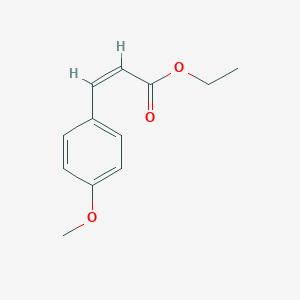
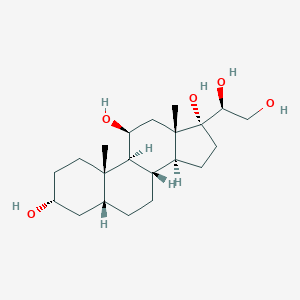
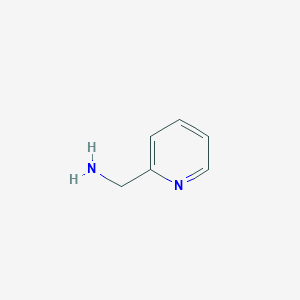
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
